molecular formula C9H5Cl2N B128104 4,5-Dichloroquinoline CAS No. 21617-18-5

4,5-Dichloroquinoline

Cat. No. B128104
CAS RN: 21617-18-5
M. Wt: 198.05 g/mol
InChI Key: SNZMBGPVGUVXRP-UHFFFAOYSA-N
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Description

The compound 4,5-dichloroquinoline is a chlorinated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. The presence of chlorine atoms on the quinoline nucleus can significantly alter the chemical and biological activities of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of substituents into the quinoline ring to achieve desired properties. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which includes the conversion of a nitroquinolone into a chloroquinoline, followed by the introduction of various substituents . Although this paper does not specifically mention 4,5-dichloroquinoline, the methodology could potentially be applied to synthesize this compound by introducing chlorine at the appropriate positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be confirmed using techniques such as X-ray crystallography, NMR, and MS spectra . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonds. For chloroquinoline derivatives, X-ray crystallography can reveal the presence of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties .

Chemical Reactions Analysis

Chloroquinoline derivatives can participate in various chemical reactions due to the presence of reactive chlorine atoms. These reactions include nucleophilic aromatic substitution, which can be used to introduce different functional groups into the quinoline ring . Additionally, the reactivity of chloroquinoline derivatives can be exploited in cyclization reactions to form complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The introduction of chlorine atoms can increase the compound's lipophilicity, which can affect its absorption and distribution in biological systems . The crystal packing of these compounds can be stabilized by various intermolecular interactions, leading to the formation of a three-dimensional supramolecular network . Furthermore, the presence of chlorine can enhance the antioxidant activity of quinoline derivatives, as demonstrated by their ability to reduce high glucose levels in the human body .

Scientific Research Applications

Anti-Cancer Potential

Chloroquine (CQ) and hydroxychloroquine (HCQ), derivatives of 4-aminoquinoline, have been explored for their anti-cancer properties. These compounds can sensitize tumor cells to various drugs, enhancing the therapeutic activity in cancer treatment. They exert effects on both cancer cells and the tumor microenvironment, impacting pathways like Toll-like receptor 9 and CXCR4-CXCL12, as well as affecting tumor vasculature and immune response (Verbaanderd et al., 2017).

Antimicrobial Activity

Novel quinoline-based pyrimidine motifs, including 4,5-dichloroquinoline derivatives, have shown promising antimicrobial activities. These compounds have demonstrated significant antitubercular and broad-spectrum antibacterial activities against various strains, with certain derivatives also exhibiting potent antifungal properties (Desai et al., 2014).

Computational Studies for COVID-19 Treatment

In the context of the COVID-19 pandemic, derivatives of chloroquine, including those related to 4,5-dichloroquinoline, were computationally studied for potential efficacy against the coronavirus. These studies involved extensive computational analysis using docking and cheminformatics to explore the use of these metabolites in treating COVID-19 (Vaidya & Vyas, 2020).

Patent Review for Chloroquine-Containing Compounds

Recent patents have highlighted various novel compounds and compositions based on chloroquine, a close relative of 4,5-dichloroquinoline. These patents cover a range of potential therapeutic applications, from infectious diseases to cancer therapy, emphasizing the versatility of chloroquine and its derivatives (Njaria et al., 2015).

Chemotherapeutic Antimalarial Agents

4-Aminoquinolines, closely related to 4,5-dichloroquinoline, have been extensively researched as chemotherapeutic antimalarial agents. These compounds have a significant impact on chloroquine-resistant strains of Plasmodium falciparum, with ongoing research into their mechanism of action and toxicity (O’Neill et al., 2006).

Synthesis and Antimicrobial Activity of Quinoline Derivatives

Novel quinoline derivatives containing pyrazoline and pyridine analogues have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant inhibitory action against various bacterial and fungal strains (Desai et al., 2016).

Enhancement of Chemotherapy

Studies have shown that chloroquine can enhance the efficacy of chemotherapy in cancer treatment. This enhancement is independent of autophagy inhibition, suggesting that chloroquine and its derivatives could be valuable in cancer therapy beyond their conventional roles (Maycotte et al., 2012).

Safety And Hazards

4,5-Dichloroquinoline is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZMBGPVGUVXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302230
Record name 4,5-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroquinoline

CAS RN

21617-18-5
Record name 21617-18-5
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Record name 4,5-dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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